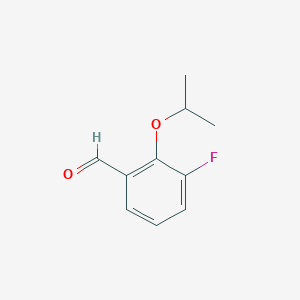![molecular formula C9H4F2O2S B1397835 5,7-二氟苯并[b]噻吩-2-羧酸 CAS No. 550998-68-0](/img/structure/B1397835.png)
5,7-二氟苯并[b]噻吩-2-羧酸
描述
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of fluorine atoms at the 5 and 7 positions of the benzothiophene ring enhances the compound’s chemical properties, making it useful in various scientific and industrial applications .
科学研究应用
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors .
生化分析
Biochemical Properties
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The interactions between 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid and these microorganisms suggest its potential use in bioremediation and other environmental applications. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.
Cellular Effects
The effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that certain derivatives of thiophene-2-carboxylic acid exhibit anti-oligomer and anti-fibril activities on alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases . These findings suggest that 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid may have potential therapeutic applications in the treatment of such conditions.
Molecular Mechanism
The molecular mechanism of action of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound is known to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The degradation process likely involves the binding of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid to specific enzymes produced by these microorganisms, leading to its breakdown. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid have been observed to change over time. This compound undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6, with a degradation rate of 23% . The stability and degradation of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid are important factors to consider when studying its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. Studies have shown that certain derivatives of thiophene-2-carboxylic acid, such as thionaphthene-2-carboxylic acid, decrease osteoclast-mediated bone resorption in vitro and have shown efficacy in animal models of hypercalcaemia of malignancy . These findings suggest that 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid may have potential therapeutic applications at specific dosages, while higher doses may result in toxic or adverse effects.
Metabolic Pathways
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is involved in various metabolic pathways, including its degradation by microorganisms such as Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The enzymes produced by these microorganisms play a crucial role in the breakdown of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid, highlighting the importance of microbial interactions in its metabolism. Additionally, the presence of fluorine atoms may influence the metabolic flux and levels of metabolites associated with this compound.
Transport and Distribution
The transport and distribution of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be soluble in ethanol, acetone, and chloroform, but insoluble in water . These solubility properties may affect its distribution and localization within biological systems, as well as its accumulation in specific tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid typically involves the following steps:
Halogenation: Introduction of fluorine atoms at the 5 and 7 positions of the benzothiophene ring.
Carboxylation: Introduction of a carboxyl group at the 2 position of the benzothiophene ring.
One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to a sulfone or sulfoxide.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiophene derivatives
作用机制
The mechanism of action of 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks fluorine substitutions, resulting in different chemical properties.
4-Bromo-5,7-difluorobenzo[b]thiophene-2-carboxylic acid: Contains a bromine atom at the 4 position, altering its reactivity.
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid methyl ester: The methyl ester derivative, which has different solubility and reactivity properties.
Uniqueness
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5,7-difluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2S/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQBFIAFACNRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1397754.png)
amine](/img/structure/B1397755.png)
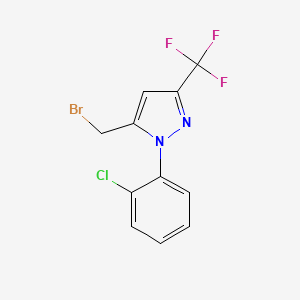
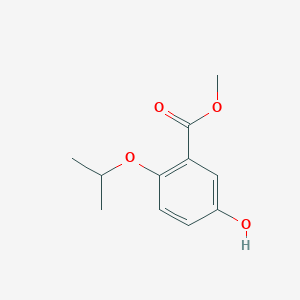

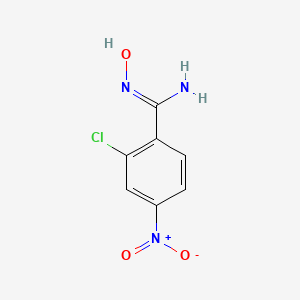
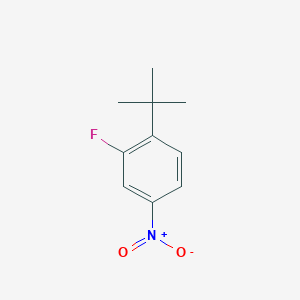
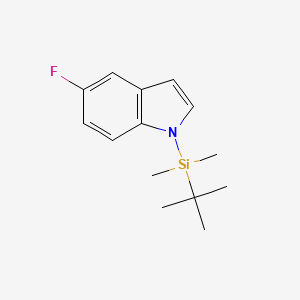
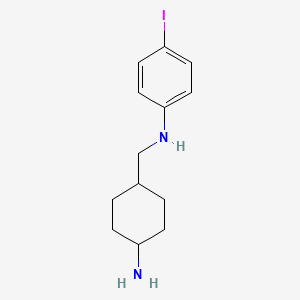
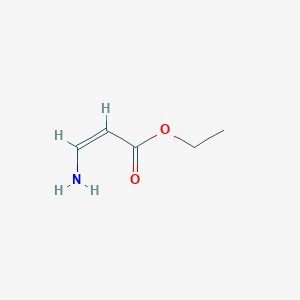

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
